Dihydrodatiscetin

Vue d'ensemble

Description

Dihydroquercetin, also known as taxifolin, is a dihydroflavonol compound that exhibits a range of biological activities, including antioxidant, antitumor, antivirus, and radioresistance properties . It is a flavonoid that has garnered interest due to its pharmacological actions and potential applications in various industries, including food and drug sectors .

Synthesis Analysis

The synthesis of dihydroquercetin and its derivatives has been explored to enhance its solubility, permeability, and biological activity. Complexes of dihydroquercetin with cyclodextrins have been obtained, which show improved water solubility and stability in blood flow. These complexes are more promising for medical applications than pure dihydroquercetin . Additionally, dihydroquercetin has been subjected to chemical modifications such as total and partial acidylation, selective phosphorylation, and aminomethylation through the Mannich Reaction, yielding derivatives with neurotropic and antiproliferative actions .

Molecular Structure Analysis

The structure of dihydroquercetin and its synthesized derivatives has been confirmed using modern analytical methods such as NMR spectroscopy and X-ray crystallography. These methods have validated the molecular structures and have been crucial in understanding the interactions and properties of the compounds .

Chemical Reactions Analysis

Dihydroquercetin can undergo various chemical reactions, including complexation with cyclodextrins, acidylation with different acid chlorides, phosphorylation with phosphorus acid derivatives, and aminomethylation via the Mannich Reaction. These reactions not only modify the chemical structure of dihydroquercetin but also enhance its biological activities and potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquercetin have been improved through the formation of complexes with lecithin and β-cyclodextrin. These complexes have shown to increase the solubility and dissolution rate of dihydroquercetin, as well as to remove its characteristic endothermic peak. The amorphous characteristics of the complexes have been demonstrated through SEM and XRD analyses, indicating that the physical state of dihydroquercetin has been altered to enhance its application value .

Relevant Case Studies

Applications De Recherche Scientifique

Antioxidative and Anti-inflammatory Properties

Dihydrodatiscetin, also known as dihydromyricetin, is recognized for its potent antioxidative and anti-inflammatory capabilities. This flavonoid, isolated from plants like Ampelopsis grossedentata, has demonstrated effectiveness in scavenging reactive oxygen species (ROS) and thus protecting against oxidative stress. These properties make it beneficial for health, with minimal adverse effects. Its antioxidative action can also selectively target cancer cells while sparing normal cells (Li et al., 2017).

Anticancer Potential

Dihydrodatiscetin has shown promising anticancer activities. Its ability to potentiate ROS generation helps counteract cancer cells selectively. This selective action provides a basis for its potential use in cancer treatment (Li et al., 2017).

Metabolic Disease Management

Studies have highlighted the role of dihydrodatiscetin in the treatment of metabolic diseases such as diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. Its multitarget approach in treating these conditions underscores its versatility as a potential therapeutic agent (Tong et al., 2019).

Cardiovascular Health

Dihydrodatiscetin has been studied for its protective effects against cardiovascular diseases. Its antioxidative properties play a key role in this aspect, potentially offering a therapeutic approach for cardiovascular health management (Zhe, 2010).

Glucose and Lipid Metabolism Improvement

Clinical trials have shown that dihydrodatiscetin can significantly improve glucose and lipid metabolism. This is particularly evident in the context of conditions like nonalcoholic fatty liver disease, where it has shown to impact various biochemical parameters positively (Chen et al., 2015).

Neuroprotective and Immunomodulatory Effects

Dihydrodatiscetin has demonstrated neuroprotective effects, making it a potential candidate for treating neuropathic pain and other neurological disorders. It may also exhibit immunomodulatory effects, which could be valuable in various medical applications (Weidmann, 2012).

Antibacterial Properties

Its antibacterial properties, especially against pathogens like Vibrio parahaemolyticus, highlight its potential as a natural antibacterial agent. This application could be particularly relevant in controlling pathogen growth in aquatic foods and related industries (Liu et al., 2016).

Enhancing Insulin Sensitivity

Dihydrodatiscetin has been shown to enhance insulin sensitivity, thereby playing a crucial role in managing glucose homeostasis. This property is particularly relevant for the treatment of type 2 diabetes and insulin resistance (Le et al., 2016).

Atherosclerosis Management

Research has indicated that dihydromyricetin could reduce atherosclerosis. Its effects include improving endothelial dysfunction, inhibiting macrophage foam cell formation, and exerting anti-inflammatory and antioxidative actions, which are crucial in managing atherosclerosis (Liu et al., 2017).

Application in Poultry Industry

In the poultry industry, dihydrodatiscetin has been used as a dietary supplement to enhance the meat quality of broiler chickens. Its antioxidant properties contribute to better growth rates and overall meat productivity (Kuzmina & Petrov, 2021).

Propriétés

IUPAC Name |

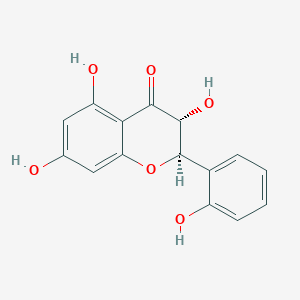

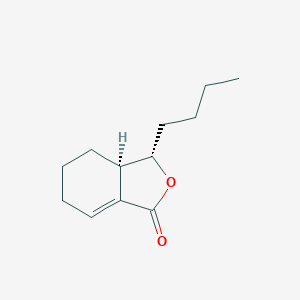

(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNCWLSOQIVKIX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953481 | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,5,7-Tetrahydroxyflavanone | |

CAS RN |

31477-95-9 | |

| Record name | 2',3,5,7-Tetrahydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

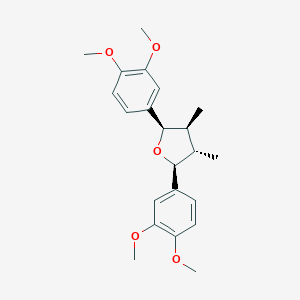

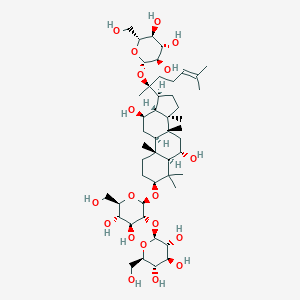

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)